4-Chloro-2-ethylaniline
Overview
Description
Synthesis Analysis
The synthesis of related chlorinated aromatic compounds involves various methods, including stereoselective biotechnology methods, Knoevenagel condensation reactions, and reactions involving thioglycollic acid in the presence of ammonium carbonate . For instance, ethyl (R)-4-chloro-3-hydroxybutyrate is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate over a catalytic complex . Similarly, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is synthesized by condensation of 4-chlorobenzaldehyde and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of 4-Chloro-2-ethylaniline.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is often determined using spectroscopic techniques and X-ray diffraction analysis . For example, the molecular structure of ethyl 4-hydrazinobenzoate hydrochloride was elucidated using X-ray diffraction, revealing complex sheets formed by intermolecular hydrogen bonds . Similarly, the crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was determined, showing a six-membered ring with a boat conformation . These studies provide a foundation for understanding the molecular structure of 4-Chloro-2-ethylaniline.
Chemical Reactions Analysis
The chemical reactivity of chlorinated aromatic compounds can be inferred from studies on similar molecules. For instance, the photolysis of an ethylene chlorine complex leads to the formation of 1,2-dichloroethane . Additionally, the reactivity sites in chlorinated compounds can be explained using Fukui functions, as demonstrated in the study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine . These insights can be applied to predict the chemical reactions that 4-Chloro-2-ethylaniline might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are characterized by various techniques, including vibrational spectroscopy and quantum mechanical studies . For example, the spectroscopic properties of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine were investigated, revealing its biological activity potential . The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, were also examined . These studies can help predict the properties of 4-Chloro-2-ethylaniline.
Scientific Research Applications
Nonlinear Optics
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Methods of Application or Experimental Procedures: The 4Cl2NA crystal was developed by a slow evaporation method at 40°C . The grown 4Cl2NA was a monoclinic structure with a Pc space group, which was recognized by single-crystal XRD analysis . The active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis .
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Results or Outcomes: The thermal TG/DTA thermogram analysis and mechanical Vickers hardness analysis revealed that the synthesized material was thermally stable up to 115°C . The laser beam-irradiated LDT analysis expressed the laser utility limitation of the 4Cl2NA crystal . The NLO second harmonic generation efficiency was tested by the Kurtz Perry powder method .
Pesticide Production
- Scientific Field: Pesticide Production
- Summary of the Application: 4-Chloro-2-ethylaniline is used as an intermediate in the production of the pesticide chlordimeform .
- Methods of Application or Experimental Procedures: The compound is produced by the chlorination reaction of N-acetyl toluidine, followed by deprotection and separation from the 6-chloro isomer .
- Results or Outcomes: The production of 4-Chloro-2-ethylaniline has declined after it was shown to be highly carcinogenic .
Azo Dye Precursor
- Scientific Field: Dye Manufacturing
- Summary of the Application: 4-Chloro-2-ethylaniline is used as a precursor to some azo dyes .
Organic Building Blocks
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-Chloro-2-ethylaniline is used as an organic building block in various chemical reactions .
- Results or Outcomes: The use of 4-Chloro-2-ethylaniline as an organic building block contributes to the synthesis of a wide range of organic compounds .
Synthesis of 2,8-Dichloro-4,10-Dimethyl-6H,12H-5,11-Methanodibenzo[b,f]-Diazocine
- Scientific Field: Organic Synthesis
- Summary of the Application: 4-Chloro-2-ethylaniline may be used in the synthesis of 2,8-dichloro-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f]-diazocine .
- Methods of Application or Experimental Procedures: The compound is reacted with paraformaldehyde in toluene .
- Results or Outcomes: The reaction results in the formation of 2,8-dichloro-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f]-diazocine .
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZVXNRFFMHYFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184365 | |
Record name | Aniline, 4-chloro-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-ethylaniline | |
CAS RN |
30273-39-3 | |
Record name | 4-Chloro-2-ethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30273-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, 4-chloro-2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, 4-chloro-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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